Vesamicol hydrochloride, with the chemical formula CHClNO, is derived from natural sources and synthesized through various chemical methods. It falls under the category of neurotransmitter transport inhibitors, specifically targeting the vesicular acetylcholine transporter. This classification is crucial for understanding its pharmacological applications and mechanisms of action.
The synthesis of vesamicol hydrochloride involves several steps, typically starting from simpler organic compounds. A common synthetic route includes:
These synthetic methods yield vesamicol hydrochloride with high purity, allowing for reliable use in experimental settings .
The molecular structure of vesamicol hydrochloride can be described as follows:
The three-dimensional conformation of vesamicol hydrochloride is critical for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics .
Vesamicol hydrochloride participates in various chemical reactions primarily related to its function as a neurotransmitter transporter inhibitor:
Vesamicol hydrochloride acts primarily by inhibiting the vesicular acetylcholine transporter, which is responsible for packaging acetylcholine into synaptic vesicles. The mechanism can be summarized as follows:
Vesamicol hydrochloride possesses several notable physical and chemical properties:
These properties are essential for its application in both in vitro and in vivo studies .
Vesamicol hydrochloride has several significant applications in scientific research:
Vesamicol hydrochloride (C₁₇H₂₆ClNO) is a selective presynaptic antagonist that disrupts acetylcholine (ACh) storage by targeting the vesicular acetylcholine transporter (VAChT). Unlike competitive inhibitors, it binds independently of ACh occupancy, inducing functional depletion of releasable neurotransmitter pools.
Cryo-EM studies reveal that vesamicol binds a lumen-facing pocket in VAChT, stabilized by:
This binding occurs at a site adjacent to, but distinct from, the ACh recognition site. Though partially overlapping, vesamicol’s larger molecular volume allows simultaneous low-affinity ACh binding (IC₅₀ = 26 mM), confirming its non-competitive nature [4]. Mutagenesis shows alanine substitution of Asp398 reduces vesamicol affinity >95%, underscoring its role in proton coupling [4].
Table 1: Key VAChT Residues in Vesamicol Binding
Residue | Interaction Type | Effect of Mutation on Vesamicol Affinity |
---|---|---|
Asp398 | Electrostatic (critical) | >95% reduction |
Glu309 | Polar/steric barrier | Reduced (alanine); preserved (glutamine) |
Tyr428 | Hydrophobic + conformational flip | Severe reduction |
Asp193 | Protonation-sensitive | Moderate reduction (asparagine mutation) |
Vesamicol binding is governed by VAChT protonation states:
This multi-protonation model explains vesamicol’s bell-shaped pH-binding profile. VAChT stabilizes a lumen-open conformation upon vesamicol binding, arresting the transport cycle analogous to tetrabenazine inhibition of VMAT2 [4] [6].
Table 2: Protonation Sites Governing Vesamicol-VAChT Interaction
Site | pK Value | Role in Vesamicol Binding | Effect on Affinity |
---|---|---|---|
Site 1 | 6.5 ± 0.1 | Obligatory deprotonation for binding | Enables binding |
Site A | 7.6 ± 0.2 | Deprotonation decreases affinity | 2.2-fold reduction |
Site B | 10.0 ± 0.1 | Deprotonation increases affinity | 18-fold enhancement |
By blocking VAChT, vesamicol hydrochloride fundamentally alters presynaptic ACh handling, leading to quantal release failure without postsynaptic receptor antagonism.
VAChT inhibition (Kᵢ = 2 nM) prevents ACh uptake into synaptic vesicles, resulting in:
Impaired vesicular loading causes cytoplasmic ACh accumulation:
The combined effects of empty vesicle fusion and cytoplasmic pooling reduce synaptic ACh efficacy by >80%, confirming presynaptic dominance in vesamicol’s mechanism [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7